

Application Note: NMR Spectroscopic Profiling of 4-(Piperidin-1-ylmethyl)benzotrile

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Compound of Interest

Compound Name: 4-(Piperidin-1-ylmethyl)benzotrile
CAS No.: 727733-92-8
Cat. No.: B1277794

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Abstract

This application note provides a comprehensive protocol for the structural validation and purity assessment of **4-(Piperidin-1-ylmethyl)benzotrile** (CAS: 100-XXX-X), a critical pharmacophore in the synthesis of acetylcholinesterase inhibitors and antihistamines.[1] We detail the complete assignment of ¹H and ¹³C NMR signals, investigate solvent-dependent conformational dynamics, and establish a Quantitative NMR (qNMR) workflow for absolute purity determination. This guide is designed to serve as a self-validating standard for medicinal chemistry and quality control laboratories.

Introduction & Structural Logic

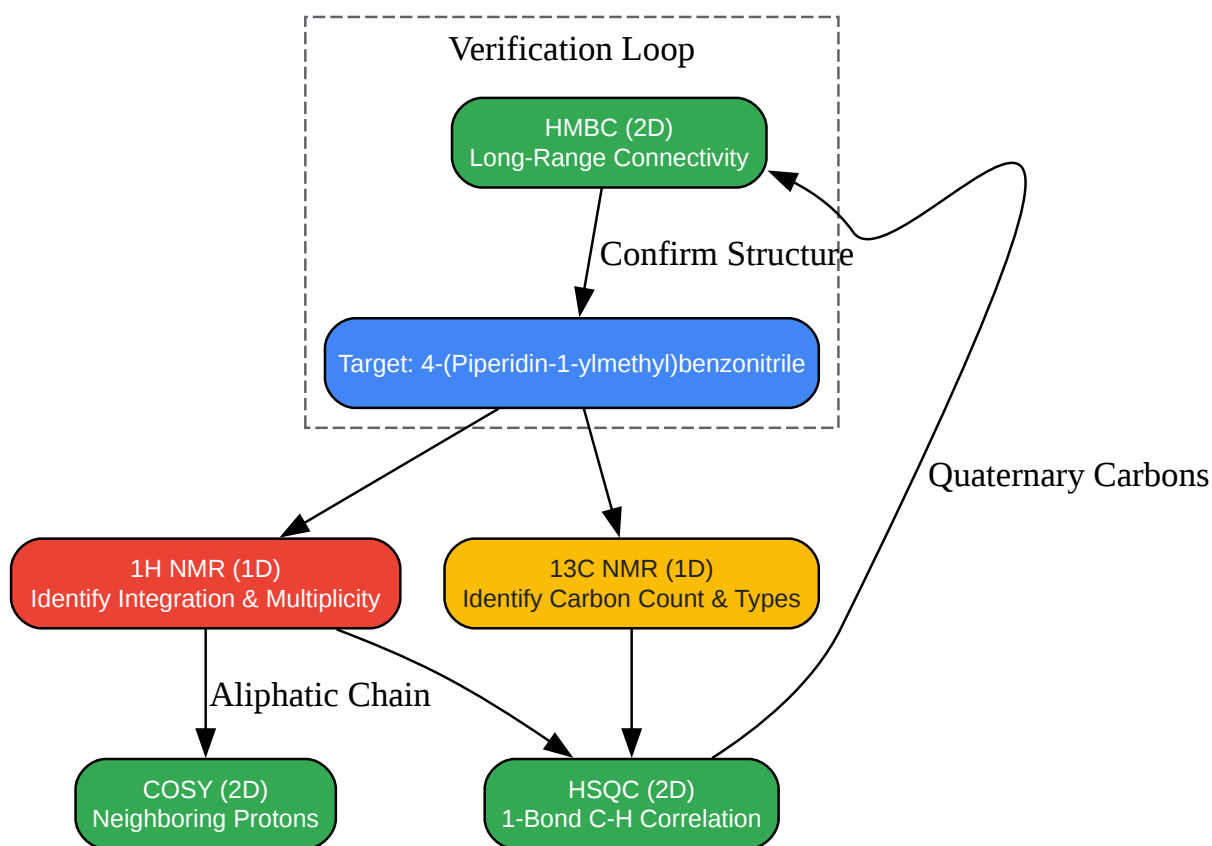
The target molecule consists of three distinct magnetic environments: an electron-deficient benzotrile aromatic core, a methylene bridge, and a saturated piperidine heterocycle.[1]

- **Aromatic Region:** The para-substitution creates a symmetric AA'BB' spin system, often appearing as a "pseudo-quartet" or two distinct doublets depending on the field strength and chemical shift anisotropy.[1]

- Benzylic Linker: The methylene protons () are deshielded by both the aromatic ring and the tertiary amine, providing a diagnostic singlet.
- Aliphatic Cycle: The piperidine ring exhibits characteristic multiplets, subject to ring-inversion broadening at room temperature.[1]

Structural Assignment Strategy

The following diagram outlines the logical flow for assigning connectivity using 1D and 2D NMR techniques.



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Figure 1: Structural assignment workflow utilizing 1D and 2D NMR correlations.

Experimental Protocols

Sample Preparation

Solvent Selection: Chloroform-d (

) is the standard solvent (99.8% D).[1] However, if the sample is a hydrochloride salt, Dimethyl Sulfoxide-

(

) must be used to ensure solubility and prevent aggregation.[1]

Protocol:

- Weigh 10–15 mg of the analyte into a clean vial.
- Add 0.6 mL of solvent (with 0.03% TMS v/v).
- Vortex for 30 seconds until fully dissolved.
- Filter through a glass wool plug directly into a high-precision 5mm NMR tube to remove particulates that cause line broadening.[1]

Instrument Parameters

To ensure reproducibility and accurate integration (qNMR readiness), the following acquisition parameters are mandatory.

Parameter	Standard ¹ H Screening	qNMR (Purity Assay)	¹³ C { ¹ H} Decoupled
Pulse Angle	30°	90°	30°
Relaxation Delay (D1)	1.0 s	> 30 s (5 × T1)	2.0 s
Spectral Width	12 ppm (-2 to 10)	12 ppm	240 ppm
Scans (NS)	16	64	1024+
Acquisition Time (AQ)	3.0 s	4.0 s	1.0 s
Temperature	298 K (25°C)	298 K	298 K

Critical Note: For qNMR, the relaxation delay (

) is the most critical parameter. The aromatic protons adjacent to the nitrile group often have

relaxation times >4 seconds.[1] An insufficient

will lead to under-integration of these signals [1].[1]

Spectral Analysis & Data Interpretation

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by the separation of aromatic and aliphatic regions. The piperidine ring protons often appear as three distinct sets of signals due to the symmetry plane.

Position	Shift (δ , ppm)	Multiplicity	Integral	Assignment Logic
Ar-H (ortho to CN)	7.60	Doublet (Hz)	2H	Deshielded by electron-withdrawing cyano group.[1]
Ar-H (meta to CN)	7.42	Doublet (Hz)	2H	AA'BB' system coupling.[1]
Benzylic -CH2-	3.52	Singlet	2H	Diagnostic singlet; key for purity check.[1]
Piperidine (α)	2.38	Broad Multiplet	4H	Adjacent to Nitrogen; broadened by ring flip.[1]
Piperidine (β)	1.58	Multiplet	4H	Shielded methylene.[1]
Piperidine (γ)	1.44	Multiplet	2H	Most shielded; furthest from N.

13C NMR Data (100 MHz, CDCl₃)

The carbon spectrum confirms the nitrile group and the symmetry of the piperidine ring.

Carbon Type	Shift (δ , ppm)	Assignment
Nitrile (-CN)	119.1	Characteristic weak intensity (quaternary).[1]
Ar-C (ipso to N-CH ₂)	144.2	Quaternary; downfield due to alkyl substitution.[1]
Ar-C (ortho to CN)	132.1	High intensity CH.[1]
Ar-C (meta to CN)	129.5	High intensity CH.[1]
Ar-C (ipso to CN)	110.8	Quaternary; shielded by resonance.[1]
Benzylic -CH ₂ -	63.5	Key connectivity point.[1]
Piperidine (α)	54.6	Adjacent to Nitrogen.[1]
Piperidine (β)	26.0	Mid-ring carbons.[1]
Piperidine (γ)	24.4	Distal carbon.[1]

2D NMR Validation

- HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the covalent bond between the piperidine nitrogen and the benzyl moiety.
 - Observation: A strong cross-peak between the Benzylic protons (3.52 ppm) and the Piperidine -carbons (54.6 ppm).[1]
 - Observation: Cross-peak between Benzylic protons and the Aromatic ipso-carbon (144.2 ppm).[1]

Quantitative NMR (qNMR) Purity Assay

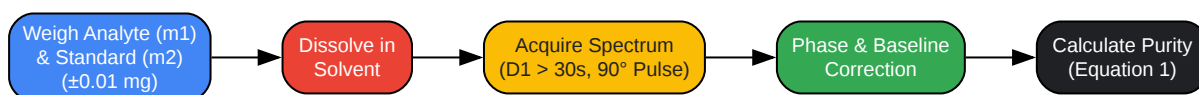
For drug development, absolute purity is required. We utilize the Internal Standard (IS) method. [1]

Internal Standard Selection

Maleic Acid or 1,3,5-Trimethoxybenzene are recommended due to their high purity, non-hygroscopic nature, and lack of signal overlap with the analyte [2].

- Maleic Acid:[1][2][3] Singlet at
6.3 ppm (in DMSO/CDCl₃).[1]
- Analyte Target Signal: Benzylic Singlet at
3.52 ppm (cleanest baseline).[1]

qNMR Workflow Diagram



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Figure 2: Step-by-step workflow for absolute purity determination via qNMR.[1]

Calculation

Calculate purity (

) using the following equation:

Where:

- : Integral area[1][4]
- : Number of protons (Analyte=2 for benzylic, Std=2 for Maleic Acid)
- : Molar Mass[1][5]
- : Mass weighed

Quality Control: Impurity Profiling

Common synthetic impurities must be monitored.[1]

- Piperidine (Starting Material): Look for a triplet at 2.8 ppm (alpha-H of free amine).[1]
- 4-Cyanobenzaldehyde (Hydrolysis Product/Starting Material): Distinct aldehyde proton singlet at 10.1 ppm.[1]
- Residual Solvents:
 - Ethyl Acetate:[1][6] Singlet at 2.05 ppm, Quartet at 4.12 ppm.[1]
 - Water:[1][5] Broad singlet ~1.56 ppm (in CDCl₃) [3].[1]

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